3-Methoxy-1-methylpiperidine

Lipophilicity Membrane Permeability Oral Bioavailability

3-Methoxy-1-methylpiperidine is a saturated N-methylpiperidine featuring a methoxy substituent at the 3-position. This tertiary amine (C₇H₁₅NO, MW 129.20 g/mol) contains a single stereocenter, leading to enantiomeric pairs, and is typically supplied as a racemic mixture.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 54288-76-5
Cat. No. B14150769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-methylpiperidine
CAS54288-76-5
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)OC
InChIInChI=1S/C7H15NO/c1-8-5-3-4-7(6-8)9-2/h7H,3-6H2,1-2H3
InChIKeyNYOZCDTULQDYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1-methylpiperidine (CAS 54288-76-5): Procurement-Relevant Structural & Physicochemical Baseline


3-Methoxy-1-methylpiperidine [1] is a saturated N-methylpiperidine featuring a methoxy substituent at the 3-position. This tertiary amine (C₇H₁₅NO, MW 129.20 g/mol) contains a single stereocenter, leading to enantiomeric pairs, and is typically supplied as a racemic mixture . Its key computed properties include a LogP of 0.7, zero H-bond donors, two H-bond acceptors, and a topological polar surface area (TPSA) of 12.5 Ų [1]. These characteristics position it as a moderately lipophilic, non-H-bond-donating building block with distinct properties from its secondary amine analog 3-methoxypiperidine.

Why 3-Methoxy-1-methylpiperidine Cannot Be Replaced by Non-N-Methylated Piperidine Analogs


The simple act of N-methylation creates a tertiary amine with fundamentally different physicochemical properties compared to its secondary amine precursor, 3-methoxypiperidine [1]. Quantitatively, N-methylation eliminates the hydrogen bond donor (HBD) capability (HBD count goes from 1 to 0), increases computed lipophilicity (LogP from 0.2 to 0.7), and reduces the topological polar surface area (TPSA from 21.3 Ų to 12.5 Ų) [2]. These property shifts directly impact passive membrane permeability, efflux pump susceptibility, and metabolic N-dealkylation pathways, making the compounds non-interchangeable in any application where absorption, distribution, metabolism, or target binding is sensitive to these parameters.

Quantitative Differentiation Evidence for 3-Methoxy-1-methylpiperidine vs. Closest Analogs


Increased Lipophilicity and Reduced H-Bond Donor Count vs. 3-Methoxypiperidine

N-methylation converts the secondary amine 3-methoxypiperidine into the tertiary amine 3-Methoxy-1-methylpiperidine, eliminating its sole hydrogen bond donor. This structural change is predicted to improve passive membrane diffusion and reduce active efflux [1]. The computed lipophilicity (XLogP3) increases from 0.2 to 0.7, and the topological polar surface area (TPSA) decreases from 21.3 Ų to 12.5 Ų [2].

Lipophilicity Membrane Permeability Oral Bioavailability

Reduced Susceptibility to N-Dealkylation Metabolism vs. 3-Methoxypiperidine

Secondary amines (NH-piperidines) can undergo direct CYP-mediated N-dealkylation more readily than tertiary N-methyl amines, as the initial step often involves α-carbon oxidation [1]. A study on piperidine N-derivatives demonstrated that N-substituent identity directly influences Michaelis-Menten kinetics (Km and Vmax) for hepatic N-C cleavage reactions. While direct data for the target compound is absent, the class-level trend indicates that N-methyl substitution in 3-Methoxy-1-methylpiperidine provides a different metabolic handprint compared to its N-H analog 3-methoxypiperidine [2].

Metabolic Stability N-Dealkylation Hepatic Clearance

Conformational Influence: Predominantly Equatorial N-Methyl Group Orientation

N-alkylpiperidines, including N-methylpiperidine, predominantly adopt an equatorial orientation of the N-substituent due to lower steric strain [1]. In N-methylpiperidine, the equatorial conformer is more stable than the axial by 11.3 ± 0.8 kJ mol⁻¹ in cyclohexane [2]. The presence of the 3-methoxy group in 3-Methoxy-1-methylpiperidine further influences the ring's conformational equilibrium. This contrasts with non-N-alkylated piperidines, where rapid N-H inversion and axial/equatorial equilibria differ, potentially altering the spatial presentation of the 3-methoxy group to biological targets.

Conformational Analysis Receptor Binding Pharmacophore Model

Application Scenarios Where 3-Methoxy-1-methylpiperidine's Differentiated Properties Provide an Advantage


CNS Drug Discovery Programs Requiring Low TPSA and Optimized Passive Permeability

For central nervous system (CNS) targets, the lower TPSA (12.5 Ų) and moderate LogP (0.7) of 3-Methoxy-1-methylpiperidine place it within an optimal property space for crossing the blood-brain barrier (BBB) [1]. This makes it a preferred piperidine core over the more polar 3-methoxypiperidine (TPSA 21.3 Ų) when passive permeability is a key screening parameter, allowing medicinal chemists to incorporate a pre-optimized, non-HBD fragment directly.

Lead Optimization of Metabolic-Liable NH-Piperidine Series

When an existing secondary piperidine-based lead compound exhibits high metabolic clearance due to direct N-glucuronidation or N-oxidation, the N-methylated scaffold serves as a direct replacement to block these metabolic soft spots. The quantifiable difference in HBD count (0 vs. 1) guides this molecular modification, allowing teams to probe metabolic stability without altering the core functionalization pattern of the rest of the molecule.

Design of Selective Receptor Ligands with Defined Conformational Geometry

For targets such as sigma receptors or monoamine transporters, where the orientation of a basic nitrogen and a distal hydrophobic group is critical for selectivity, the conformationally biased equatorial N-methyl group of 3-Methoxy-1-methylpiperidine provides a more rigid and predictable pharmacophore than the rapidly inverting N-H analog. This supports rational, structure-based design aiming to improve selectivity profiles against related receptor subtypes.

Quote Request

Request a Quote for 3-Methoxy-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.